![molecular formula C10H10N4O2 B1374059 Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate CAS No. 1343270-71-2](/img/structure/B1374059.png)
Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate
Overview
Description
Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate, commonly referred to as ETPTC, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, which means it consists of a ring structure of both carbon and nitrogen atoms, and it is a member of the triazole family. ETPTC has been used in a variety of scientific research applications due to its unique properties, including its ability to act as a ligand in coordination chemistry, its potential to inhibit certain enzymes, and its potential to act as a catalyst in certain reactions.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is a versatile precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their similarity to purine bases like adenine and guanine, which are crucial components of DNA and RNA . The compound can undergo various chemical reactions to form new heterocycles that have potential biomedical applications.
Biomedical Applications
The biomedical applications of derivatives of this compound are vast. They include the development of new pharmaceuticals that can interact with DNA or RNA, or mimic biological molecules. This can lead to the creation of novel drugs with potential anti-inflammatory, antiviral, or anticancer properties .
Antioxidant Properties
Research has shown that certain derivatives of Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate exhibit antioxidant properties. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .
Anti-inflammatory Activity
Some synthesized derivatives from this compound have demonstrated anti-inflammatory activity. This is particularly important in the treatment of chronic inflammatory diseases such as arthritis, where controlling inflammation is a key aspect of therapy .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds, such as pyrimidinamine derivatives, have shown to affect various biochemical pathways, leading to their broad-spectrum biological activities .
Pharmacokinetics
Similar compounds, such as pyrimidinamine derivatives, have shown excellent biological activity and pharmacokinetic profiles .
Result of Action
Similar compounds, such as pyrimidinamine derivatives, have shown excellent fungicidal activity .
Action Environment
It is known that environmental factors can significantly influence the action and efficacy of similar compounds .
properties
IUPAC Name |
ethyl 3-pyridin-3-yl-1H-1,2,4-triazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-4-3-5-11-6-7/h3-6H,2H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBZOGZYIMDIRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate | |
CAS RN |
1343270-71-2 | |
Record name | ethyl 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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